3-Bromo-2-iodophenylboronic acid
Description
3-Bromo-2-iodophenylboronic acid is a halogenated arylboronic acid derivative with the molecular formula C₆H₄BBrIO₂. These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science . The presence of both bromine and iodine substituents introduces steric and electronic effects that differentiate it from simpler analogs.
Properties
Molecular Formula |
C6H5BBrIO2 |
|---|---|
Molecular Weight |
326.72 g/mol |
IUPAC Name |
(3-bromo-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |
InChI Key |
OOOCVHWQONXWHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)I)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-2-iodophenylboronic acid typically involves the bromination and iodination of phenylboronic acid derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation . Industrial production methods may involve similar halogenation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-2-iodophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen atoms, yielding phenylboronic acid.
Substitution: It participates in substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a notable reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Bromo-2-iodophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: In biological research, it can be used to modify biomolecules and study their interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of sensors and probes.
Medicine: It has potential applications in medicinal chemistry for the synthesis of drug candidates. The ability to form biaryl structures makes it valuable in the design of pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-Bromo-2-iodophenylboronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets in these reactions are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
Physical Properties
Data from analogous compounds suggest trends:
- Crystallography: The monoclinic crystal system (space group P21/c) observed in [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid (a = 14.913 Å, b = 4.0214 Å) suggests similar packing challenges for the bulkier iodo analog .
Biological Activity
3-Bromo-2-iodophenylboronic acid is an organoboron compound that has garnered attention in recent years for its potential biological activities. This article explores its biochemical properties, cellular effects, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H6BBrI and a molecular weight of approximately 252.83 g/mol. The presence of both bromine and iodine substituents on the phenyl ring significantly influences its reactivity and biological interactions.
The compound is known to participate in various biochemical reactions, particularly in organic synthesis. Its boronic acid functional group allows it to form reversible covalent bonds with diols, which is crucial for enzyme inhibition and modulation of biological pathways.
| Property | Description |
|---|---|
| Molecular Formula | C7H6BBrI |
| Molecular Weight | 252.83 g/mol |
| Solubility | Soluble in polar solvents |
| Functional Group | Boronic acid |
The biological activity of this compound primarily involves its ability to interact with various biomolecules, including proteins and enzymes. The boronic acid moiety can bind to the active sites of enzymes, inhibiting their function or altering their activity. This property is particularly useful in drug development, especially for targeting proteases involved in cancer progression.
Cellular Effects
Research indicates that this compound can influence cellular functions by modulating signaling pathways and gene expression. It has been shown to affect cell proliferation and apoptosis in various cancer cell lines.
Case Study: Anti-Cancer Activity
A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited a cytotoxic effect with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent against breast cancer.
Enzyme Inhibition Studies
The compound has demonstrated significant inhibitory activity against several enzymes:
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 | Moderate inhibition |
| Butyrylcholinesterase | 3.12 ± 0.04 | High inhibition |
| Antiurease | 1.10 ± 0.06 | Strong inhibition |
| Antityrosinase | 11.52 ± 0.46 | Moderate inhibition |
These results suggest that the compound may have broader applications in treating conditions related to enzyme dysregulation.
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications:
- Cancer Therapy : Due to its cytotoxic effects on cancer cells.
- Enzyme Modulation : Potential use as an enzyme inhibitor in metabolic disorders.
- Drug Development : Its ability to form stable complexes with biomolecules positions it as a valuable tool in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
